Cas no 91106-77-3 (Pyrrolidine, 1-[(2E)-1-oxo-2-butenyl]-)

Pyrrolidine, 1-[(2E)-1-oxo-2-butenyl]- structure
91106-77-3 structure
Product Name:Pyrrolidine, 1-[(2E)-1-oxo-2-butenyl]-
Numero CAS:91106-77-3
MF:C8H13NO
MW:139.194922208786
CID:1959241
Update Time:2023-11-03

Pyrrolidine, 1-[(2E)-1-oxo-2-butenyl]- Proprietà chimiche e fisiche

Nomi e identificatori

    • Pyrrolidine, 1-[(2E)-1-oxo-2-butenyl]-
    • 1-pyrrolidin-1-ylbut-2-en-1-one
    • (2E)-1-(1-Pyrrolidinyl)-2-buten-1-one (ACI)
    • Pyrrolidine, 1-(1-oxo-2-butenyl)-, (E)- (ZCI)
    • Pyrrolidine, 1-[(2E)-1-oxo-2-butenyl]- (9CI)
    • (E)-1-(Pyrrolidin-1-yl)but-2-en-1-one
    • 1-[(2E)-1-oxo-2-butenyl]pyrrolidine
    • N-(trans-2-Butenoyl)pyrrolidine
    • Inchi: 1S/C8H13NO/c1-2-5-8(10)9-6-3-4-7-9/h2,5H,3-4,6-7H2,1H3/b5-2+
    • Chiave InChI: MMSZAOIJVLACFN-GORDUTHDSA-N
    • Sorrisi: C(N1CCCC1)(=O)/C=C/C

Pyrrolidine, 1-[(2E)-1-oxo-2-butenyl]- Metodo di produzione

Metodo di produzione 1

Condizioni di reazione
1.1 Reagents: Pyridine ;  0 °C; 0 °C → rt; 2 h, rt
Riferimento
Copper-Catalyzed Bis(methoxycarbonyl)carbene Reactions of α,β-Unsaturated Carboxamides
Merey, Goekce; et al, Helvetica Chimica Acta, 2011, 94(6), 1053-1064

Metodo di produzione 2

Condizioni di reazione
1.1 Reagents: Triethylamine Solvents: Dichloromethane ;  5 min, 0 °C; 18 h, 0 °C → rt
1.2 Reagents: Sodium bicarbonate Solvents: Water ;  20 min, rt
Riferimento
Bifunctional Iminophosphorane Catalyzed Enantioselective Sulfa-Michael Addition to Unactivated α,β-Unsaturated Amides
Rozsar, Daniel ; et al, Journal of the American Chemical Society, 2022, 144(2), 1006-1015

Metodo di produzione 3

Condizioni di reazione
1.1 Reagents: Triethylamine Solvents: Dichloromethane ;  5 min, 0 °C; 0 °C → rt; 18 h, rt
Riferimento
Bifunctional iminophosphorane catalyzed enantioselective sulfa-Michael addition to unactivated α,β-unsaturated amides
Rozsar, Daniel; et al, ChemRxiv, 2021, 1, 1-11

Metodo di produzione 4

Condizioni di reazione
1.1 Reagents: Pyridine Solvents: Dichloromethane ;  0 °C; 0.5 h, 0 °C
1.2 0.25 h, 0 °C; 0 °C → rt; 3 h, rt
Riferimento
Asymmetric FeII-Catalyzed Thia-Michael Addition Reaction to α,β-Unsaturated Oxazolidin-2-one Derivatives
Lauzon, Samuel ; et al, Organic Letters, 2017, 19(23), 6324-6327

Pyrrolidine, 1-[(2E)-1-oxo-2-butenyl]- Raw materials

Pyrrolidine, 1-[(2E)-1-oxo-2-butenyl]- Preparation Products

Fornitori consigliati
Wuhan ChemNorm Biotech Co.,Ltd.
Membro d'oro
Audited Supplier Fornitore verificato
CN Fornitore
Reagenti
Wuhan ChemNorm Biotech Co.,Ltd.
Hangzhou TSurgeX Pharmaceutical Technology Co., Ltd.
Membro d'oro
Audited Supplier Fornitore verificato
CN Fornitore
Reagenti
Hangzhou TSurgeX Pharmaceutical Technology Co., Ltd.
Amadis Chemical Company Limited
Membro d'oro
Audited Supplier Fornitore verificato
CN Fornitore
Reagenti
Amadis Chemical Company Limited
NewCan Biotech Limited
Membro d'oro
Audited Supplier Fornitore verificato
CN Fornitore
Reagenti
NewCan Biotech Limited
钜澜化工科技(青岛)有限公司
Membro d'oro
Audited Supplier Fornitore verificato
CN Fornitore
Grosso
钜澜化工科技(青岛)有限公司